molecular formula C16H17N3 B12699482 6-Cyano-6-norfestuclavine CAS No. 63719-19-7

6-Cyano-6-norfestuclavine

Cat. No.: B12699482
CAS No.: 63719-19-7
M. Wt: 251.33 g/mol
InChI Key: SYQUHRNOAYZARM-CCWWQKHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyano-6-norfestuclavine is a derivative of the clavine alkaloid family, which are naturally occurring compounds found in certain fungi. These compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties . The cyano group in this compound adds a unique chemical functionality that can influence its reactivity and biological activity.

Preparation Methods

The synthesis of 6-Cyano-6-norfestuclavine typically involves the introduction of a cyano group to the norfestuclavine structure. One common method is the nucleophilic displacement of a bromide group with cyanide. For example, 6-bromo-6-deoxycellulose derivatives can be converted to 6-cyano-6-deoxycellulose esters through a one-pot synthesis . This method highlights the importance of regioselective bromination and subsequent cyanation in achieving the desired product.

Chemical Reactions Analysis

6-Cyano-6-norfestuclavine can undergo various chemical reactions, including:

Mechanism of Action

The exact mechanism of action of 6-Cyano-6-norfestuclavine is not fully understood. it is believed to exert its effects by interacting with cellular targets and pathways involved in microbial and cancer cell growth. The cyano group may play a role in enhancing its binding affinity to these targets, thereby increasing its biological activity .

Comparison with Similar Compounds

6-Cyano-6-norfestuclavine can be compared to other clavine alkaloids such as festuclavine, agroclavine, and their derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities. For instance, 1-propyl-6-norfestuclavine and 6-allyl-6-norfestuclavine have shown broad-spectrum antimicrobial activity, similar to this compound . The presence of the cyano group in this compound makes it unique and potentially more effective in certain applications.

Properties

CAS No.

63719-19-7

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

(6aR,9R)-9-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile

InChI

InChI=1S/C16H17N3/c1-10-5-13-12-3-2-4-14-16(12)11(7-18-14)6-15(13)19(8-10)9-17/h2-4,7,10,13,15,18H,5-6,8H2,1H3/t10-,13?,15-/m1/s1

InChI Key

SYQUHRNOAYZARM-CCWWQKHMSA-N

Isomeric SMILES

C[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C#N

Canonical SMILES

CC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C#N

Origin of Product

United States

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